
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine is an organic compound that belongs to the class of phenanthrene derivatives. This compound is characterized by the presence of a bromomethyl group attached to the phenanthrene ring and two dibutylamine groups. Phenanthrene derivatives are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their unique structural and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine typically involves the bromomethylation of a phenanthrene derivative followed by the introduction of dibutylamine groups. One common method includes the bromination of phenanthrene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromophenanthrene is then subjected to a nucleophilic substitution reaction with dibutylamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors for bromination and nucleophilic substitution reactions, as well as advanced purification techniques such as column chromatography and recrystallization.
化学反応の分析
Types of Reactions
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding phenanthrene oxides.
Reduction Reactions: Reduction of the bromomethyl group can yield phenanthrene derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted phenanthrene derivatives, while oxidation can produce phenanthrene oxides.
科学的研究の応用
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and fluorescent probes.
作用機序
The mechanism of action of 8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the modification of proteins, nucleic acids, and other biomolecules, potentially altering their function and activity. The dibutylamine groups may also contribute to the compound’s biological activity by interacting with cellular receptors and enzymes.
類似化合物との比較
Similar Compounds
- 8-(Chloromethyl)-N,N-dibutylphenanthren-2-amine
- 8-(Hydroxymethyl)-N,N-dibutylphenanthren-2-amine
- 8-(Methoxymethyl)-N,N-dibutylphenanthren-2-amine
Uniqueness
8-(Bromomethyl)-N,N-dibutylphenanthren-2-amine is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro-, hydroxy-, and methoxy-substituted counterparts. The bromomethyl group is more reactive in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the dibutylamine groups enhance the compound’s solubility and potential biological activity.
特性
CAS番号 |
591253-53-1 |
|---|---|
分子式 |
C23H28BrN |
分子量 |
398.4 g/mol |
IUPAC名 |
8-(bromomethyl)-N,N-dibutylphenanthren-2-amine |
InChI |
InChI=1S/C23H28BrN/c1-3-5-14-25(15-6-4-2)20-11-13-21-18(16-20)10-12-22-19(17-24)8-7-9-23(21)22/h7-13,16H,3-6,14-15,17H2,1-2H3 |
InChIキー |
RVQZRINUQNABGL-UHFFFAOYSA-N |
正規SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3=CC=CC(=C3C=C2)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


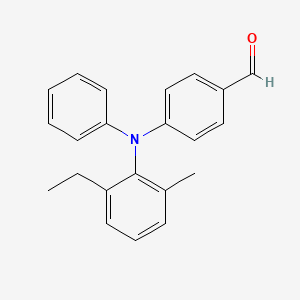
![[(S)-2-Methyl-1-((S)-3,3,3-trifluoro-1-isopropyl-2-oxo-propylcarbamoyl)-propyl]-carbamic acid, benzyl ester](/img/structure/B14240996.png)
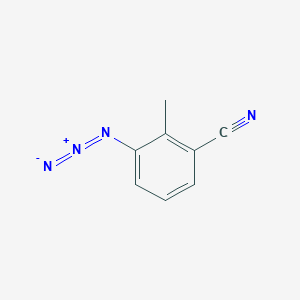
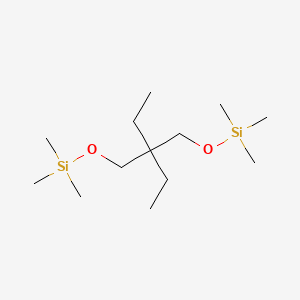
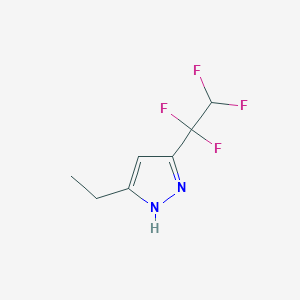

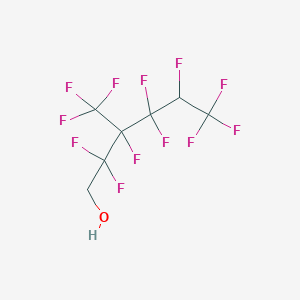
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
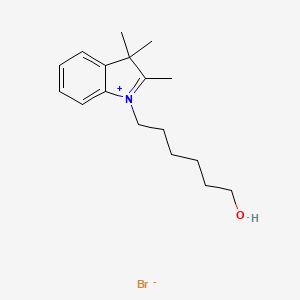
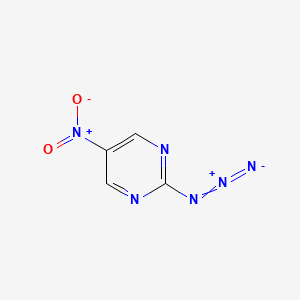
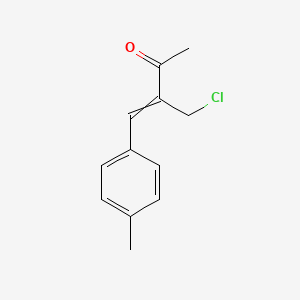
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)

